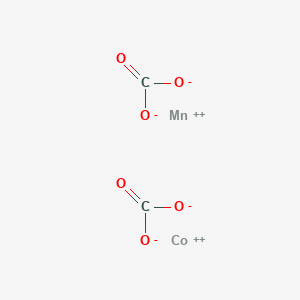
Cobalt manganese carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt manganese carbonate is a compound that consists of cobalt, manganese, and carbonate ions. It is often used as a precursor in the synthesis of various materials, particularly in the field of battery technology. The compound is known for its stability and ability to form homogeneous mixtures, making it a valuable component in the production of advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt manganese carbonate can be synthesized through a carbonate precipitation method. This involves dissolving cobalt sulfate, manganese sulfate, and a carbonate source such as ammonium bicarbonate in distilled water. The pH of the solution is adjusted to favor the precipitation of the carbonate precursor. The resulting precipitate is then filtered, washed, and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously mixed and the pH is carefully controlled. The precipitated carbonate is then subjected to further processing, such as calcination, to achieve the desired purity and phase composition .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt manganese carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of cobalt and manganese.
Reduction: It can be reduced to form metallic cobalt and manganese.
Substitution: The carbonate ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves heating the compound in the presence of oxygen or an oxidizing agent.
Reduction: Often carried out using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Requires the presence of other anions and suitable reaction conditions, such as elevated temperatures and pressures.
Major Products
Oxidation: Produces cobalt oxide and manganese oxide.
Reduction: Results in the formation of metallic cobalt and manganese.
Substitution: Leads to the formation of various substituted carbonate compounds
Applications De Recherche Scientifique
Cobalt manganese carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, particularly in the field of battery technology.
Biology: Investigated for its potential use in biological systems, such as in the development of biosensors.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of catalysts, pigments, and other industrial materials .
Mécanisme D'action
The mechanism by which cobalt manganese carbonate exerts its effects is primarily through its ability to form stable complexes with other ions and molecules. This stability allows it to act as a precursor in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickel manganese carbonate
- Cobalt nickel carbonate
- Manganese carbonate
Uniqueness
Cobalt manganese carbonate is unique due to its ability to form homogeneous and stable mixtures, which is particularly valuable in the synthesis of advanced materials. Compared to similar compounds, it offers enhanced stability and performance in various applications, such as in battery technology and catalysis .
Propriétés
Numéro CAS |
334982-29-5 |
|---|---|
Formule moléculaire |
C2CoMnO6 |
Poids moléculaire |
233.89 g/mol |
Nom IUPAC |
cobalt(2+);manganese(2+);dicarbonate |
InChI |
InChI=1S/2CH2O3.Co.Mn/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
Clé InChI |
HJZMCWKYJQFMPG-UHFFFAOYSA-J |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mn+2].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


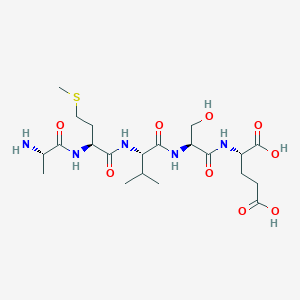
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
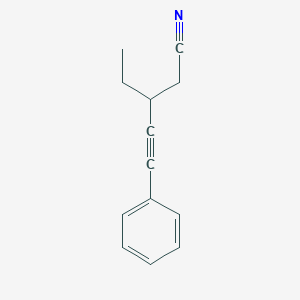
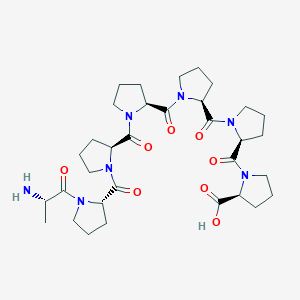
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)

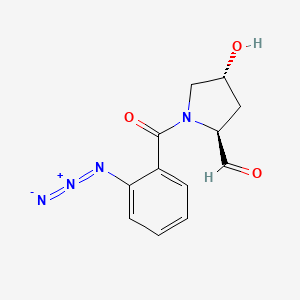

![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide](/img/structure/B14244892.png)
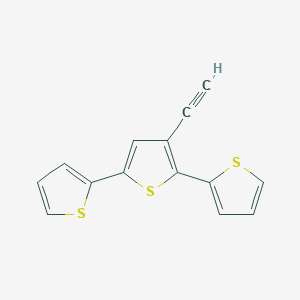
![5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14244901.png)
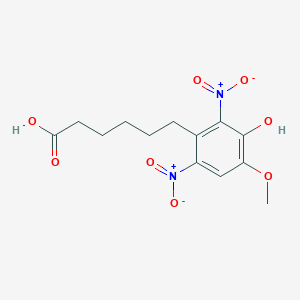
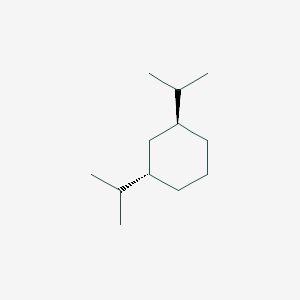
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
